

# Independent Verification of CH-1504's Bioactivity in Rheumatoid Arthritis: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CH 150

Cat. No.: B1668555

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of CH-1504, a novel investigational drug for rheumatoid arthritis (RA), with established treatments. The information is based on publicly available data from clinical trials to aid in the independent verification of its therapeutic potential.

## Executive Summary

CH-1504 is a metabolically inert antifolate designed as an alternative to methotrexate (MTX), the cornerstone therapy for RA. The primary mechanism of action for CH-1504, like MTX, is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is critical for the proliferation of inflammatory cells. Preclinical studies and a Phase II clinical trial have suggested that CH-1504 has comparable efficacy to MTX in reducing the signs and symptoms of RA, but with a potentially improved safety profile, particularly concerning liver toxicity. This guide presents a detailed analysis of the available clinical data for CH-1504 and compares it with methotrexate and other widely used disease-modifying antirheumatic drugs (DMARDs).

## Comparative Bioactivity Data

The following tables summarize the quantitative data from the Phase II clinical trial of CH-1504 (NCT00658047) and representative data for other common RA therapies.

Table 1: Efficacy of CH-1504 vs. Methotrexate in MTX-Naïve RA Patients (12 Weeks)[\[1\]](#)

| Outcome Measure      | CH-1504 (0.25 mg/day) | CH-1504 (0.5 mg/day) | CH-1504 (1.0 mg/day) | Methotrexate (≤20 mg/week) |
|----------------------|-----------------------|----------------------|----------------------|----------------------------|
| ACR20 Response       | 42%                   | 50%                  | 49%                  | 51%                        |
| ACR50 Response       | 21%                   | 23%                  | 23%                  | 24%                        |
| ACR70 Response       | 8%                    | 10%                  | 8%                   | 8%                         |
| Mean Change in DAS28 | -1.7                  | -1.9                 | -1.9                 | -2.0                       |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.

DAS28: Disease Activity Score in 28 joints.

Table 2: Overview of Efficacy for Selected DMARDs in RA

| Drug Class             | Drug          | Typical ACR20 Response (vs. Placebo or MTX)    | Typical ACR50 Response (vs. Placebo or MTX) |
|------------------------|---------------|------------------------------------------------|---------------------------------------------|
| csDMARD                | Leflunomide   | Comparable to MTX                              | Comparable to MTX                           |
| csDMARD                | Sulfasalazine | Statistically significant benefit over placebo | Modest benefit                              |
| bDMARD (TNF inhibitor) | Adalimumab    | ~53% (with MTX) vs. ~35% (placebo with MTX)    | ~29% (with MTX) vs. ~11% (placebo with MTX) |
| bDMARD (TNF inhibitor) | Etanercept    | ~59-62% vs. ~11-23% (placebo)                  | ~40% vs. ~5% (placebo)                      |

csDMARD: conventional synthetic DMARD; bDMARD: biologic DMARD. Data is aggregated from various clinical trials and is for comparative purposes.

Table 3: Key Reported Adverse Events for CH-1504 and Methotrexate (12 Weeks)[[1](#)]

| Adverse Event          | CH-1504 (All Doses, n=149) | Methotrexate (n=51) |
|------------------------|----------------------------|---------------------|
| Any Adverse Event      | 58%                        | 61%                 |
| Nausea                 | 7%                         | 12%                 |
| Diarrhea               | 5%                         | 6%                  |
| Headache               | 4%                         | 8%                  |
| Elevated ALT (>2x ULN) | 0%                         | 4%                  |

ALT: Alanine aminotransferase; ULN: Upper limit of normal.

## Experimental Protocols

CH-1504 Phase II Clinical Trial (NCT00658047) Methodology[[1](#)]

- Study Design: A 12-week, multicenter, randomized, double-blind, double-dummy, methotrexate-controlled study.
- Patient Population: 201 patients with active, moderate to severe rheumatoid arthritis who were naïve to methotrexate.
- Intervention Arms:
  - CH-1504 at 0.25 mg, 0.5 mg, or 1.0 mg administered orally once daily.
  - Methotrexate titrated up to 20 mg administered orally once weekly.
  - All patients received 1 mg of folic acid daily.
- Primary Efficacy Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response at week 12.

- Secondary Efficacy Endpoints: Proportion of patients achieving ACR50 and ACR70 responses, and the change from baseline in the Disease Activity Score in 28 joints (DAS28).
- Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (including liver function tests), vital signs, and physical examinations.

## Visualizing the Mechanism and Workflow

To further understand the context of CH-1504's bioactivity, the following diagrams illustrate its mechanism of action and the workflow of its clinical evaluation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for CH-1504 and Methotrexate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the CH-1504 Phase II trial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of CH-1504, a metabolically stable antifolate, in patients with active rheumatoid arthritis: results of a phase II multicenter randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of CH-1504's Bioactivity in Rheumatoid Arthritis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668555#independent-verification-of-ch-150-s-reported-bioactivity]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)